

Triacetoneamine Monohydrate: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Triacetoneamine monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **triacetoneamine monohydrate**, a key chemical intermediate. The document covers its fundamental molecular properties, synthesis, and significant chemical transformations, presenting quantitative data in structured tables and detailing experimental methodologies.

Core Molecular and Physical Properties

Triacetoneamine, scientifically known as 2,2,6,6-tetramethyl-4-piperidone, is a versatile organic compound. Its monohydrate form is a common commercial and laboratory staple. It is important to distinguish between the monomeric and a dimeric form, which can lead to confusion in molecular weight and formula interpretation. This guide focuses on the monomeric monohydrate.

Property	Data	Citation
Chemical Name	2,2,6,6-tetramethylpiperidin-4-one, hydrate	[1]
Synonyms	Triacetoneamine monohydrate, TAA monohydrate	[1][2]
CAS Number	10581-38-1	[1][2]
Molecular Formula	C ₉ H ₁₉ NO ₂	[1][3]
Molecular Weight	173.25 g/mol	[1][3]
Appearance	White to yellow or brownish crystalline solid	[2]
Melting Point	59-63 °C	[1][2]
Boiling Point	205.6 °C at 760 mmHg (anhydrous)	[1]
Solubility	Readily soluble in water (249 g/L at 20 °C)	[2]

Note: A separate compound, sometimes referred to as triacetone amine monohydrate with the molecular formula C₁₈H₃₈N₂O₄ and a molecular weight of 346.5 g/mol, is a dihydrate of a bis(piperidone) species and should not be confused with the monomeric form described here. [4]

Applications in Synthesis

Triacetoneamine is a crucial precursor in the synthesis of Hindered Amine Light Stabilizers (HALS), which are vital for preventing polymer degradation from exposure to light and heat.[4] It also serves as an intermediate for various pharmaceutical products and pesticides.[1] A primary application is its conversion to 2,2,6,6-tetramethyl-4-piperidinol, a foundational building block for many HALS.

Experimental Protocols

Detailed methodologies for the synthesis of triacetoneamine and its subsequent conversion are provided below for research and development purposes.

Protocol 1: Synthesis of Triacetoneamine from Acetone

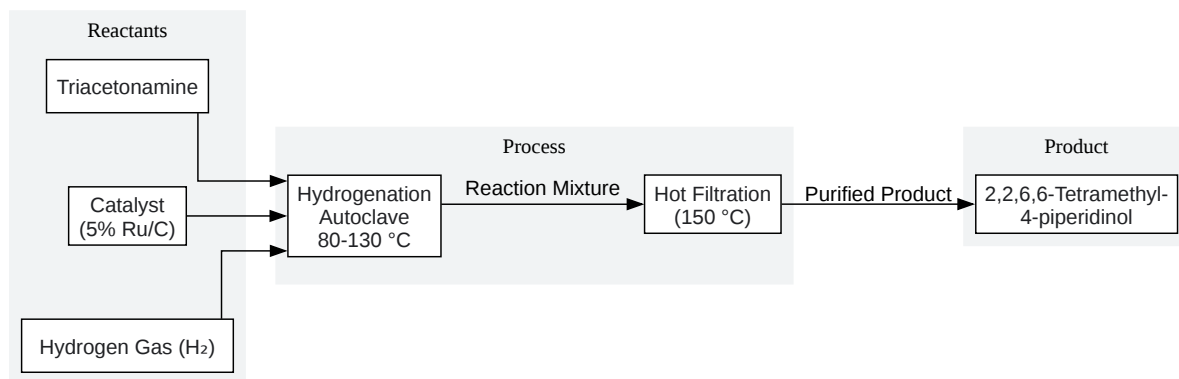
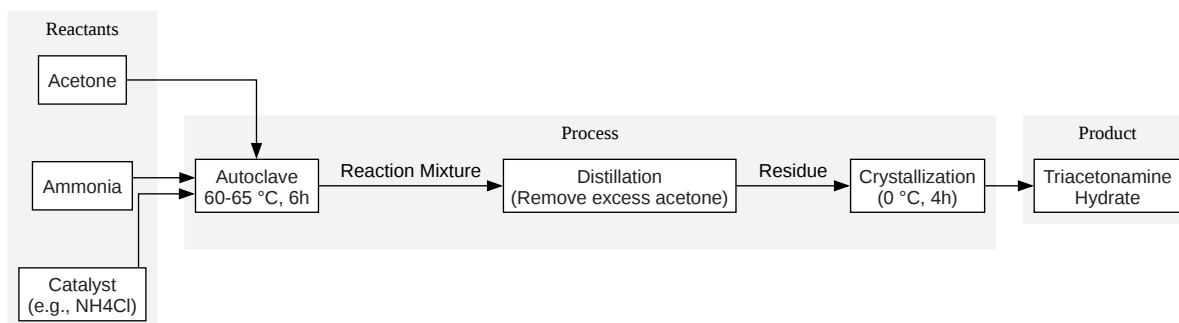
This process involves the condensation of acetone with ammonia in the presence of a catalyst. Several variations exist, with differences in catalysts and reaction conditions.

Materials:

- Acetone
- Ammonia (gaseous or aqueous)
- Catalyst (e.g., Ammonium Chloride, Ammonium Nitrate, Calcium Chloride)
- Autoclave or high-pressure reactor
- Sodium Hydroxide (NaOH) for neutralization

Methodology (Example from Patent US4536581A):

- A mixture of 3500 g of acetone (60.3 moles), 70 g of ammonium chloride, and 230 g of ammonia (13.5 moles) is heated in an autoclave.[2]
- The reaction is maintained for six hours at a temperature of 60-65 °C.[2]
- After cooling to ambient temperature, the reaction mixture is processed to separate the product.[2]
- The unreacted acetone is removed by distillation.[2]
- The residue is cooled to 0 °C for four hours to crystallize the triacetoneamine hydrate.[2]
- The resulting product can be further purified or used directly in subsequent synthetic steps.
[2]



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References

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